2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide
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Overview
Description
(S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide is a chiral compound with potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The compound features an amino group, a cyanobenzyl group, and an isopropyl group attached to a propanamide backbone, making it a versatile molecule for different chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as (S)-2-amino-3-methylbutanoic acid, 3-cyanobenzyl bromide, and isopropylamine.
Formation of Amide Bond: The first step involves the formation of an amide bond between (S)-2-amino-3-methylbutanoic acid and isopropylamine under suitable reaction conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).
Introduction of Cyanobenzyl Group: The next step involves the nucleophilic substitution reaction between the amide intermediate and 3-cyanobenzyl bromide in the presence of a base like potassium carbonate (K2CO3) in an appropriate solvent such as DMF (dimethylformamide).
Industrial Production Methods
Industrial production of (S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide may involve optimized versions of the above synthetic routes, with considerations for scalability, cost-effectiveness, and environmental impact. Continuous flow chemistry and automated synthesis platforms can be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitro compounds.
Reduction: The nitrile group can be reduced to form primary amines.
Substitution: The cyanobenzyl group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in solvents like THF (tetrahydrofuran) are commonly used.
Major Products Formed
Oxidation: Formation of oximes or nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted benzyl derivatives.
Scientific Research Applications
(S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a biochemical probe or ligand in studying enzyme-substrate interactions.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of advanced materials with specific properties, such as catalysts or sensors.
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
(S)-2-Amino-N-(3-cyanobenzyl)-N-methylpropanamide: Similar structure but with a methyl group instead of an isopropyl group.
(S)-2-Amino-N-(4-cyanobenzyl)-N-isopropylpropanamide: Similar structure but with a cyanobenzyl group at the 4-position instead of the 3-position.
Uniqueness
(S)-2-Amino-N-(3-cyanobenzyl)-N-isopropylpropanamide is unique due to its specific combination of functional groups, which provides distinct reactivity and potential applications. The presence of the cyanobenzyl group at the 3-position and the isopropyl group enhances its chemical versatility and potential for diverse applications in research and industry.
Properties
Molecular Formula |
C14H19N3O |
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Molecular Weight |
245.32 g/mol |
IUPAC Name |
2-amino-N-[(3-cyanophenyl)methyl]-N-propan-2-ylpropanamide |
InChI |
InChI=1S/C14H19N3O/c1-10(2)17(14(18)11(3)16)9-13-6-4-5-12(7-13)8-15/h4-7,10-11H,9,16H2,1-3H3 |
InChI Key |
FVIUEHFWTRWVKL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)C#N)C(=O)C(C)N |
Origin of Product |
United States |
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